molecular formula C7H8N2S B2441698 5-[(Methylamino)methyl]thiophene-3-carbonitrile CAS No. 1501598-11-3

5-[(Methylamino)methyl]thiophene-3-carbonitrile

Cat. No.: B2441698
CAS No.: 1501598-11-3
M. Wt: 152.22
InChI Key: QKKWDSKROVKXIO-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]thiophene-3-carbonitrile is a heterocyclic compound containing a thiophene ring substituted with a methylamino group and a carbonitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

5-[(Methylamino)methyl]thiophene-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]thiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

5-[(Methylamino)methyl]thiophene-3-carbonitrile can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Properties

IUPAC Name

5-(methylaminomethyl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-9-4-7-2-6(3-8)5-10-7/h2,5,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKWDSKROVKXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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